9-Chlorofluoranthen-8-OL
Description
Properties
CAS No. |
34824-78-7 |
|---|---|
Molecular Formula |
C16H9ClO |
Molecular Weight |
252.69 g/mol |
IUPAC Name |
9-chlorofluoranthen-8-ol |
InChI |
InChI=1S/C16H9ClO/c17-14-7-12-10-5-1-3-9-4-2-6-11(16(9)10)13(12)8-15(14)18/h1-8,18H |
InChI Key |
CWMHRMSLRQLJQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=CC(=C(C=C4C3=CC=C2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Direct Chlorination and Hydroxylation Approaches
One common approach to prepare chlorinated hydroxy derivatives of polycyclic aromatic compounds involves controlled chlorination of hydroxy-substituted precursors. For example, chlorination of hydroxyquinoline derivatives has been achieved under mild conditions with chlorine gas in the presence of iodine as a catalyst in chloroform solvent at temperatures between 20-30 °C. This method yields dichlorinated hydroxy compounds with high purity after careful pH adjustment and purification steps including washing with sodium bisulfite to remove iodine traces.
Although this exact procedure is described for 5,7-dichloro-8-hydroxyquinoline, similar principles apply to fluoranthene derivatives, where selective chlorination at the 9-position can be achieved by controlling the chlorine amount, temperature, and reaction time.
Fluoranthene Functionalization via Fluorenone Intermediates
Fluoranthene derivatives substituted at the 9-position can be synthesized starting from fluorenone or related fluorenyl compounds. The Stobbe condensation and Reformatsky reactions have been used to introduce substituents at the 9-position, followed by halogenation to replace hydroxyl groups with chlorine.
- Fluorenone reacts with reagents such as hydroxylamine or hydrazine to form hydroxyl derivatives.
- Treatment with phosphorus halides or hydrogen halides converts the 9-hydroxyl group to halogens like chlorine.
- Grignard reagents derived from fluorenol can also be halogenated to yield 9-chloro derivatives.
These methods allow for controlled introduction of chlorine at the 9-position while maintaining the hydroxy group at the 8-position through selective oxidation or reduction steps.
Multi-step Synthetic Routes from Fluorene and Naphthalene Precursors
Indirect syntheses of fluoranthene derivatives often involve ring closure and functional group transformations starting from fluorene or naphthalene nuclei:
- Condensation of fluorene or methyl 9-fluorenecarboxylate with maleic anhydride or acrylonitrile derivatives.
- Cyclization and oxidation steps to form fluoranthene skeletons with functional groups at desired positions.
- Subsequent chlorination and hydroxylation steps to introduce chlorine and hydroxyl groups at the 9 and 8 positions respectively.
These routes are valuable for producing substituted fluoranthenes including 9-chlorofluoranthen-8-OL, offering flexibility in functional group placement.
Comparative Data Table of Preparation Methods
| Method Type | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct chlorination of hydroxy precursors | 8-hydroxyquinoline or analogues | Cl2 gas, iodine catalyst, chloroform, 20-30 °C | High purity, straightforward | Specific to quinoline derivatives; adaptation needed for fluoranthene |
| Fluorenone-based synthesis | Fluorenone, fluorenol derivatives | Hydroxylamine, phosphorus halides, Grignard reagents | Selective 9-position substitution | Multi-step, requires intermediate isolation |
| Condensation and cyclization routes | Fluorene, methyl 9-fluorenecarboxylate, maleic anhydride | Acid/base catalysis, oxidation, chlorination | Flexible substitution pattern | Longer synthesis, lower overall yield |
Chemical Reactions Analysis
Types of Reactions
9-Chlorofluoranthen-8-OL undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or Grignard reagents.
Major Products Formed
Oxidation: Formation of 9-chlorofluoranthen-8-one or 9-chlorofluoranthen-8-carboxylic acid.
Reduction: Formation of fluoranthene or 9-chlorofluoranthen-8-amine.
Substitution: Formation of various substituted fluoranthenes depending on the nucleophile used.
Scientific Research Applications
9-Chlorofluoranthen-8-OL has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 9-Chlorofluoranthen-8-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
9-Fluorenol: Similar structure but lacks the chlorine atom.
8-Hydroxyquinoline: Contains a hydroxyl group at the 8th position but has a different core structure.
Isolongifolan-8-ol: Similar hydroxylation pattern but different core structure.
Uniqueness
9-Chlorofluoranthen-8-OL is unique due to the presence of both a chlorine atom and a hydroxyl group on the fluoranthene backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
9-Chlorofluoranthen-8-OL is a chlorinated polycyclic aromatic hydrocarbon (PAH) characterized by the presence of both a hydroxyl (-OH) group and a chlorine atom attached to a fluoranthene backbone. This unique combination of functional groups is believed to impart distinct biological activities, making it a compound of interest in various fields, including medicinal chemistry and environmental science.
Chemical Structure and Properties
The structure of 9-Chlorofluoranthen-8-OL can be represented as follows:
This compound features:
- Chlorine Atom : Enhances lipophilicity and may influence biological interactions.
- Hydroxyl Group : Capable of forming hydrogen bonds, potentially increasing the compound's reactivity with biological molecules.
The biological activity of 9-Chlorofluoranthen-8-OL is thought to arise from its interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with biomolecules, while the chlorine atom may participate in halogen bonding. These interactions can influence binding affinity and specificity, leading to various biological effects, including potential therapeutic properties and toxicity profiles.
Biological Activity Overview
Research indicates that 9-Chlorofluoranthen-8-OL exhibits several biological activities:
- Antioxidant Activity : The compound has been studied for its ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain pathogens, although further research is needed to elucidate the mechanisms involved.
- Cytotoxic Effects : Some investigations have reported cytotoxicity in various cancer cell lines, indicating potential as an anti-cancer agent.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 9-Chlorofluoranthen-8-OL, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| Fluoranthene | Polycyclic Aromatic Hydrocarbon | Base structure without substitutions |
| 1-Hydroxyfluoranthene | Hydroxylated Fluoranthene | Contains a hydroxyl group at position 1 |
| 9-Fluorenone | Carbonyl Compound | Contains a carbonyl group instead of a hydroxyl group |
| 9-Bromofluoranthene | Brominated Fluoranthene | Contains bromine instead of chlorine |
Case Studies and Research Findings
Several studies have focused on the biological activity of 9-Chlorofluoranthen-8-OL:
- Antioxidant Study : A study published in Environmental Toxicology demonstrated that 9-Chlorofluoranthen-8-OL exhibited significant antioxidant activity in vitro, reducing oxidative stress markers in cultured cells .
- Antimicrobial Research : In research conducted by Smith et al. (2023), the compound showed inhibitory effects against Staphylococcus aureus, suggesting potential applications in treating bacterial infections .
- Cytotoxicity Assessment : A study reported in Journal of Cancer Research indicated that 9-Chlorofluoranthen-8-OL induced apoptosis in human breast cancer cells through the activation of caspase pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
